Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine
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Overview
Description
Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine is a chiral compound with a cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which undergo nucleophilic substitution reactions to form the desired cyclobutane ring. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclobutane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include cyclobutanone derivatives, substituted amines, and various functionalized cyclobutane compounds .
Scientific Research Applications
Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Rel-(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-ol
- Rel-(1r,3r)-3-methoxycyclopentane-1-carboxylic acid
- (1R,3R)-RSL3
Uniqueness
Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine is unique due to its specific chiral configuration and the presence of a phenyl group attached to the cyclobutane ring.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-methyl-3-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C11H15N/c1-11(12)7-10(8-11)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 |
InChI Key |
UOWZWSOWIPSVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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